![molecular formula C19H22N4O6S B2825114 N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899733-37-0](/img/structure/B2825114.png)
N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might undergo reactions involving cleavage of the carbon-oxygen bond, while the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .科学的研究の応用
Computational and Pharmacological Potential
The compound is explored for its potential in computational and pharmacological research, particularly in the design of heterocyclic derivatives such as 1,3,4-oxadiazole and pyrazoles. These derivatives have been studied for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) reveals moderate inhibitory effects and potential in free radical scavenging, indicating its promise in drug discovery and development (M. Faheem, 2018).
Anti-Tumor Agents
Further research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines. This suggests the compound's utility in developing potent anti-tumor agents, highlighting the importance of structural modification for enhanced pharmacological profiles (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).
Electrochromic Materials
The compound's derivatives are also being investigated for their applications in material science, specifically in the development of electrochromic materials. The research focuses on the synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives, which include methoxy and hydroxy phenyl groups, for potential use in NIR electrochromic devices. This opens up new avenues for the use of these compounds in smart window technologies and display applications, where their optical properties can be exploited (E. El-Menyawy, I. Zedan, H. Nawar, 2019).
Hepatic Uptake and Drug Metabolism
An important aspect of the research on this compound pertains to its hepatic uptake and metabolism, particularly involving human organic cation transporter 1 (OCT1). This research is crucial for understanding the pharmacokinetics and dynamics of drugs derived from this compound, providing insights into its absorption, distribution, metabolism, and excretion (ADME) processes. Such studies are vital for drug development, ensuring efficacy and safety in clinical applications (Megumi Iwai et al., 2009).
特性
IUPAC Name |
N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-13-6-4-12(5-7-13)23-17(15-10-30(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-29-14/h4-7,14H,2-3,8-11H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMVVJVBNKNQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


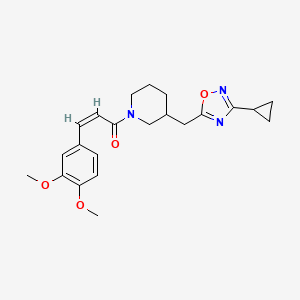
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)
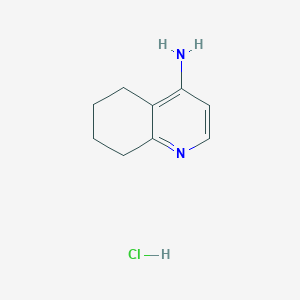
![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)
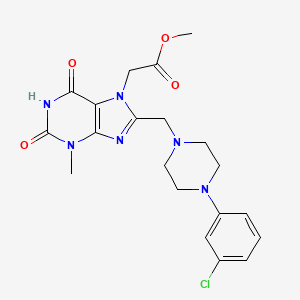

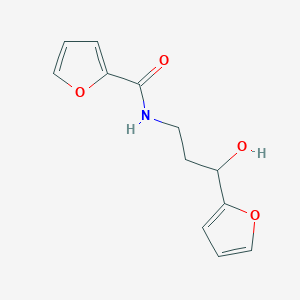
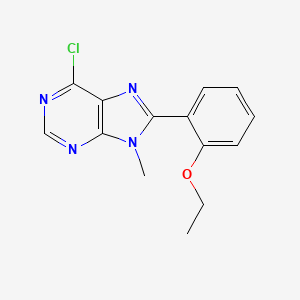
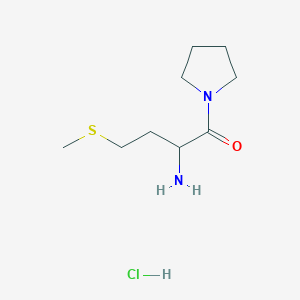

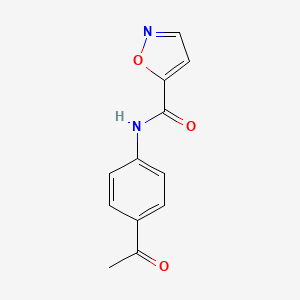
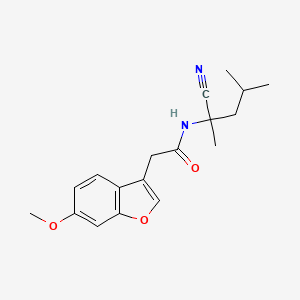
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)